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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluorooctane (CsH17F) is a linear haloalkane that serves as a valuable molecular probe and
building block in organic synthesis and materials science. The introduction of a single fluorine
atom onto an alkyl chain significantly alters its physicochemical properties, including polarity,
lipophilicity, and metabolic stability. Understanding these properties is crucial for applications
ranging from the design of novel pharmaceuticals to the development of advanced polymers
and solvents.

This technical guide provides an in-depth overview of the theoretical and experimental
properties of 1-Fluorooctane. It details the computational methodologies for predicting its
characteristics and offers standardized experimental protocols for their validation. The aim is to
furnish researchers with a comprehensive resource for the study and application of this
fluorinated compound.

Physicochemical and Spectroscopic Properties

A summary of key experimental and computed data for 1-Fluorooctane is presented below.
These values serve as essential benchmarks for theoretical calculations.
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Property Value Data Type Source
Molecular Formula CsHi7F [1]
Molecular Weight 132.22 g/mol Computed [2]
Boiling Point 142-146 °C Experimental (lit.) [3114]
143 °C Experimental [5]
Density 0.814 g/mL at 25 °C Experimental (lit.) [3][4]
Refractive Index n20/D 1.396 Experimental (lit.) [315]
Standard Liquid
Enthalpy of )

) -5318.00 kJ/mol Experimental [6]
Combustion
(AcH°liquid)
CAS Number 463-11-6 - [2]
1°F NMR Data Available Experimental [7]
13C NMR Data Available Experimental [2]
IR Spectra Data Available Experimental [2]
Mass Spectrometry ] )

Data Available Experimental [2][8]

(GC-MS)

Theoretical Calculation Methodologies

Computational chemistry provides powerful tools for predicting and understanding the
properties of molecules like 1-Fluorooctane. The following sections outline the theoretical
basis and generalized protocols for key computational methods.

Quantum Chemical Calculations: Density Functional
Theory (DFT)

DFT is a robust method for investigating the electronic structure and related properties of
molecules. It offers a good balance between accuracy and computational cost, making it
suitable for molecules of this size.[9][10]
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Theoretical Basis: DFT calculations solve the Schrodinger equation by approximating the
complex many-electron system with a functional of the electron density. The choice of the
exchange-correlation functional and the basis set is critical for obtaining accurate results. For
fluorinated compounds, hybrid functionals like B3LYP or range-separated functionals such as
wB97X-D, combined with Pople-style basis sets (e.g., 6-311G(d,p)) or correlation-consistent
basis sets (e.g., aug-cc-pVDZ), are often recommended.[9][11]

Protocol for Geometry Optimization and Property Calculation:

o Structure Input: Construct the 3D structure of 1-Fluorooctane using molecular modeling
software. An initial geometry can be obtained from molecular mechanics force fields.

o Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and a sufficiently
large basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure.[11][12]

o Geometry Optimization: Perform a geometry optimization calculation to find the lowest
energy conformation of the molecule. This process iteratively adjusts the atomic coordinates
to minimize the forces on the atoms until a stationary point on the potential energy surface is
reached.

e Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry.
[3] The absence of imaginary frequencies confirms that the structure is a true energy
minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and is the
basis for predicting IR spectra and thermodynamic properties.[13]

e Property Calculation: From the optimized structure and wavefunction, various electronic
properties such as dipole moment, polarizability, and molecular orbital energies
(HOMO/LUMO) can be calculated.
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A generalized workflow for DFT calculations of molecular properties.
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Conformational Analysis

The flexibility of the octyl chain means that 1-Fluorooctane can exist in numerous
conformations. Identifying the most stable conformers is key to understanding its average
properties.

Theoretical Basis: Conformational analysis involves exploring the potential energy surface of a
molecule as a function of its rotatable dihedral angles. The relative stability of different
conformers (e.g., anti vs. gauche) is determined by a combination of torsional strain and steric
interactions.[14][15] For long-chain alkanes, systematic rotation around each C-C bond allows
for the mapping of the conformational landscape.[16]

Protocol for Conformational Search:
« |dentify Rotatable Bonds: Identify all single C-C bonds in the octyl chain as rotatable.

o Systematic Search: Perform a systematic search by rotating each dihedral angle in discrete
steps (e.g., 60°). For each combination of dihedral angles, perform a constrained geometry
optimization.

e Energy Calculation: Calculate the single-point energy for each resulting conformer using a
reliable method (DFT or high-level ab initio).

« Identify Minima: Analyze the resulting potential energy surface to identify all low-energy
minima. The global minimum corresponds to the most stable conformer.

» Boltzmann Averaging: Calculate the Boltzmann population of each stable conformer at a
given temperature to determine the contribution of each to the overall observed properties of
the molecule.
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Workflow for performing a conformational analysis.
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Molecular Dynamics (MD) Simulations

MD simulations are used to study the bulk properties and dynamic behavior of molecules over
time. This requires a force field, which is a set of parameters that describes the potential
energy of the system.

Theoretical Basis: Force fields like AMBER (Assisted Model Building with Energy Refinement)
and GAFF (General AMBER Force Field) use classical mechanics to model molecular systems.
[17][18] The potential energy is a function of bond lengths, angles, dihedrals, and non-bonded
interactions (van der Waals and electrostatic). For novel or modified molecules like 1-
Fluorooctane, existing parameters may need to be validated or re-parameterized using
quantum mechanical data.[19][20]

Protocol for MD Simulation Setup:
e Force Field Parameterization:

o Assign atom types to each atom in 1-Fluorooctane using a program like Antechamber,
which is part of the AMBER suite.[17]

o Generate bonded parameters (bond, angle, dihedral) from the GAFF2 database.

o Calculate partial atomic charges using a quantum mechanical approach (e.g., RESP or
AM1-BCC) on a DFT-optimized structure to accurately represent the electrostatic
potential.

» System Solvation: Create a simulation box and fill it with explicit solvent molecules (e.g.,
water) and multiple 1-Fluorooctane molecules to simulate bulk liquid properties.

» Energy Minimization: Minimize the energy of the entire system to remove any unfavorable
steric clashes.

o Equilibration: Gradually heat the system to the desired temperature and adjust the pressure
to the desired value (e.g., 298 K and 1 atm) while holding the solute positions fixed, then
allowing them to move. This ensures the system reaches thermal equilibrium.
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e Production Run: Run the simulation for a sufficient length of time (nanoseconds to
microseconds) to collect data on the system's properties, such as density, diffusion
coefficient, and radial distribution functions.

Experimental Protocols for Validation

Theoretical predictions must be validated against experimental data. The following are
generalized protocols for measuring key physicochemical properties.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with a small amount of
sample.[21]

o Sample Preparation: Place approximately 0.5 mL of 1-Fluorooctane into a small test tube.

o Capillary Inversion: Place a small capillary tube, sealed at one end, into the test tube with the
open end down.

o Apparatus Setup: Attach the test tube to a thermometer and place the assembly into a Thiele
tube containing heating oil, ensuring the sample is immersed.[21]

e Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow
stream of bubbles will emerge as the air expands.

o Observation: When the temperature approaches the boiling point, a rapid and continuous
stream of bubbles will emerge from the capillary.[4]

e Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
The boiling point is the temperature at which the bubbling stops and the liquid just begins to
be drawn back into the capillary tube.[6]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to the purity of the
sample.
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» Calibration: Calibrate the Abbe refractometer using a standard with a known refractive index,
such as distilled water.

o Sample Application: Place 2-3 drops of 1-Fluorooctane onto the clean, dry prism surface of
the refractometer.[22]

o Measurement: Close the prism assembly. Adjust the light source and mirror to illuminate the
field of view. Rotate the knob to bring the boundary line between the light and dark regions
into focus and align it with the center of the crosshairs.

e Reading: Read the refractive index directly from the instrument's scale. Record the
temperature, as the refractive index is temperature-dependent.

NMR Spectroscopy

NMR is the most powerful tool for confirming the molecular structure.

o Sample Preparation: Dissolve 5-25 mg of 1-Fluorooctane in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs) in a clean NMR tube.[23][24]

» Data Acquisition: Acquire tH, 13C, and °F NMR spectra. For H NMR, a standard pulse
program (e.g., zg30) is typically used.[24]

e Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm
the structure of the molecule. The °F spectrum is particularly important for confirming the
position of the fluorine atom.
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The iterative process of theoretical model validation.

Conclusion

The characterization of 1-Fluorooctane is a synergistic process that relies on both theoretical
calculations and experimental validation. DFT and MD simulations provide unparalleled insight
into the electronic structure, conformational preferences, and dynamic behavior of the
molecule, which are often difficult to probe experimentally. By detailing the protocols for these
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computational methods alongside standard experimental procedures, this guide serves as a
comprehensive resource for researchers. A rigorous, combined approach ensures an accurate
understanding of 1-Fluorooctane's properties, facilitating its application in the rational design
of new molecules and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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